molecular formula C11H19NO4 B592255 tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 1188265-31-7

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No.: B592255
CAS No.: 1188265-31-7
M. Wt: 229.276
InChI Key: DXHPWDBZWRHQRX-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a methoxy group, and a 4-oxopiperidine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-acetylpiperidine-1-carboxylate

Comparison: tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPWDBZWRHQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724416
Record name tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-31-7
Record name 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3,4,4-tris(methyloxy)-1-piperidinecarboxylate D17 (4.85 g) in HCl/1,4-Dioxane (50 mL) was heated at 50° C. and stirred overnight. Water (50 ml) was added to the reaction mixture and the pH adjusted to 10.0 using sodium hydroxide. After that BOC anhydride (4.22 g, 19.4 mmol) was added to the reaction mixture and stirred for 4 hours. The resulting mixture was extracted with EtOAc (3×100 ml). The organic layer was dried over anhydrous MgSO4, concentrated in vacuo to afford the desired product D18 in 3.1 g. LCMS [M-55]=174@1.29 min (5 min run)
Name
1,1-dimethylethyl 3,4,4-tris(methyloxy)-1-piperidinecarboxylate
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0 (± 1) mol
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Reaction Step One
Name
Quantity
50 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
4.22 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Five

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